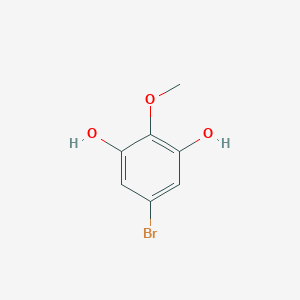

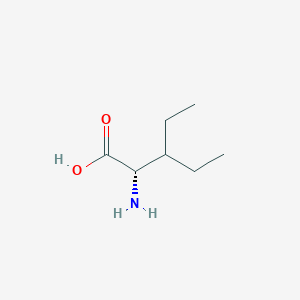

(S)-2-氨基-3-乙基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Synthesis Analysis) The synthesis of related amino acids involves intricate methodologies that ensure the acquisition of the desired enantiomeric forms. For instance, the resolution and preparation of amino acids similar to (S)-2-Amino-3-ethylpentanoic acid have been achieved through methods involving hydrolysis and decarboxylation steps, showcasing the complexity of synthesizing specific amino acid enantiomers (Shimohigashi et al., 1976). Further, asymmetric synthesis methods have also been developed for closely related compounds, highlighting the stereochemical considerations in producing these molecules (Bates & Gangwar, 1993).

(Molecular Structure Analysis) The crystal structure of (S)-2-Amino-3-ethylpentanoic acid's analogs provides insight into the molecular arrangement and the hydrogen bonding patterns that stabilize their structure. A study on a new polymorph of a closely related molecule revealed how N–H⋯O hydrogen bonds contribute to the crystal packing, indicating the significance of hydrogen bonding in the structural stability of these amino acids (Curland et al., 2018).

(Chemical Reactions and Properties) Chemical reactions involving (S)-2-Amino-3-ethylpentanoic acid and its analogs often explore the reactivity of the amino group and the carboxylic acid functionality. For example, derivatives of related amino acids have been synthesized to study their incorporation into larger molecules or for the modification of their functional groups to yield new compounds with distinct properties (Ramek, 1995).

(Physical Properties Analysis) The physical properties of amino acids, including (S)-2-Amino-3-ethylpentanoic acid, such as solubility, melting point, and crystalline structure, are critical for their application in various scientific and industrial processes. Research on the crystal structure and polymorphism of these compounds sheds light on their physical characteristics and how these may affect their behavior in different environments (Curland et al., 2018).

(Chemical Properties Analysis) The chemical properties of (S)-2-Amino-3-ethylpentanoic acid, including its reactivity, stability under various conditions, and interactions with other chemical species, are fundamental to understanding its role in biochemical processes. Studies on the reactivity of similar amino acids provide insights into the potential chemical behaviors of (S)-2-Amino-3-ethylpentanoic acid, including its participation in peptide bond formation and its reactivity towards different reagents (Ramek, 1995).

科学研究应用

合成和评估

丙戊酸的代谢物,包括 2-正丙基-3-氨基戊酸和 2-正丙基-4-氨基戊酸,已被合成并评估其抗惊厥特性。这些化合物,特别是 4b,在抗惊厥评估中显示出活性,突出了它们在延长癫痫发作保护中的潜力,尽管在某些剂量下毒性很高 (Scott 等,1994)。

神经保护作用

衍生物二十碳五烯酸乙酯在治疗双相情感障碍方面显示出潜在益处,并且可能在神经精神疾病中发挥神经保护作用。一项研究发现,用二十碳五烯酸乙酯治疗与双相情感障碍患者大脑中神经元完整性标志物 N-乙酰天冬氨酸水平升高有关,表明其具有神经营养作用 (Frangou 等,2007)。

放射保护作用

与丙戊酸通过其氨基酸结构相关的化合物,如 WR-2721 和 WR-3689,已对其放射保护作用进行了评估,显示出在减少辐射引起的损伤方面的潜力。这些研究强调了此类化合物在减轻辐射暴露的不利影响中的潜在应用 (McDonough 等,1992)。

抗断裂作用

S-2-(3-氨基丙基氨基) 乙基硫代磷酸(一种与丙戊酸相关的化合物)对小鼠 X 射线的抗断裂作用已被证实,表明其可用于保护正常细胞免受放射治疗引起的基因毒性损伤 (Mazur,1996)。

疼痛通路中的作用机制

对丙戊酸衍生物 α-硫辛酸的研究提供了对其镇痛作用机制的见解,特别是在调节疼痛通路中的 T 型钙通道方面。这突出了其在治疗疼痛疾病中应用的一个新方面,证明了其抑制 T 型电流和降低感觉神经元细胞兴奋性的能力 (Lee 等,2009)。

属性

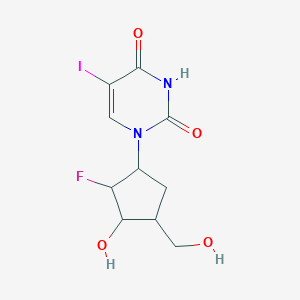

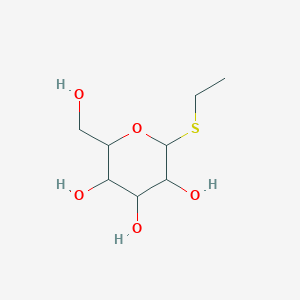

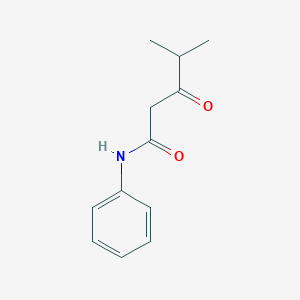

IUPAC Name |

(2S)-2-amino-3-ethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435855 |

Source

|

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-ethylpentanoic acid | |

CAS RN |

14328-49-5 |

Source

|

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。